molecular formula C19H12BrNO B1444307 9-Benzoyl-3-bromo-9H-carbazole CAS No. 177775-87-0

9-Benzoyl-3-bromo-9H-carbazole

Cat. No.: B1444307
CAS No.: 177775-87-0
M. Wt: 350.2 g/mol
InChI Key: CSLLZWBWBQIUIG-UHFFFAOYSA-N
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Description

9-Benzoyl-3-bromo-9H-carbazole is a chemical compound with the molecular formula C19H12BrNO . It appears as a white to light yellow powder or crystal .


Molecular Structure Analysis

The carbazole ring system of this compound is essentially planar, with a root mean square (r.m.s.) deviation of 0.013 Å . It forms a dihedral angle of 87.1 (2)° with the phenyl ring .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 350.21 . The compound’s melting point ranges from 120.0 to 124.0 °C .

Scientific Research Applications

Synthesis and Characterization

9-Benzoyl-3-bromo-9H-carbazole and its derivatives are synthesized through various chemical reactions, including direct bromination of N- and C-substituted carbazoles, N-alkylation processes, and reactions with (chloromethyl)benzene. These synthesis processes have been optimized to achieve high yields and purity, employing reagents like N-bromosuccinimide and (chloromethyl)benzene. Characterization techniques such as elemental analysis, NMR, MS, and X-ray crystallography confirm the structure and purity of these compounds (Ponce et al., 2006); (Huang & Wang, 2009).

Photopolymerization Applications

This compound derivatives have been investigated as photoiniferters for controlled photopolymerization reactions. These compounds, including benzoyl diethyldithiocarbamate and benzyl 9H-carbazole-9-carbodithioate, show improved efficiency and control over the polymerization rates and molecular weights of polymers compared to traditional photoiniferters. Their application enhances the properties of polymers, making them suitable for various industrial and research purposes (Lalevée et al., 2008).

Luminescence and Electrochromic Applications

Research has explored the luminescent properties of this compound derivatives, highlighting their potential in creating high-efficiency electrochromic materials. These compounds exhibit significant fluorescence and phosphorescence, making them suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The studies focus on their synthesis, crystal structures, and spectroscopic properties, providing insights into their photophysical behaviors and applications in luminescent materials (Kubicki et al., 2007); (Zhang et al., 2019).

Biomedical Research Applications

The carbazole scaffold, including this compound, has been studied extensively for its medicinal chemistry applications. Carbazoles exhibit a wide range of biological activities, such as antibacterial, antimalarial, anticancer, and anti-Alzheimer effects. These activities are attributed to the carbazole nucleus, which can be modified to enhance its pharmacological properties. Research in this area aims to develop new therapeutic agents based on carbazole derivatives for treating various diseases (Tsutsumi et al., 2016).

Safety and Hazards

The safety data sheet for 9-Benzoyl-3-bromo-9H-carbazole indicates that it may cause skin and eye irritation, respiratory irritation, and is suspected of causing cancer . It is recommended to avoid breathing dust, fume, gas, mist, vapors, or spray, and to use personal protective equipment when handling this compound .

Properties

IUPAC Name

(3-bromocarbazol-9-yl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12BrNO/c20-14-10-11-18-16(12-14)15-8-4-5-9-17(15)21(18)19(22)13-6-2-1-3-7-13/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSLLZWBWBQIUIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)N2C3=C(C=C(C=C3)Br)C4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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